Isoleucyl-arginyl-prolyl-valyl-glutamine

ACE inhibition antihypertensive peptide bonito-derived peptide

Isoleucyl-arginyl-prolyl-valyl-glutamine (CAS 148162-36-1), also designated C112 peptide or IRPVQ, is a synthetic pentapeptide angiotensin I-converting enzyme (ACE) inhibitor originally isolated from bonito (Katsuwonus pelamis) intestine. With a molecular formula of C₂₇H₄₉N₉O₇ and a molecular weight of 611.73 Da, this compound belongs to the class of food-protein-derived antihypertensive peptides and exhibits an in vitro ACE IC₅₀ of 1.4 μM.

Molecular Formula C27H49N9O7
Molecular Weight 611.7 g/mol
CAS No. 148162-36-1
Cat. No. B1668173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoleucyl-arginyl-prolyl-valyl-glutamine
CAS148162-36-1
SynonymsC112 peptide
Ile-Arg-Pro-Val-Gln
isoleucyl-arginyl-prolyl-valyl-glutamine
Molecular FormulaC27H49N9O7
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)N
InChIInChI=1S/C27H49N9O7/c1-5-15(4)20(29)23(39)33-16(8-6-12-32-27(30)31)25(41)36-13-7-9-18(36)22(38)35-21(14(2)3)24(40)34-17(26(42)43)10-11-19(28)37/h14-18,20-21H,5-13,29H2,1-4H3,(H2,28,37)(H,33,39)(H,34,40)(H,35,38)(H,42,43)(H4,30,31,32)/t15?,16-,17-,18-,20-,21-/m0/s1
InChIKeyJAFYOUPRYNYFED-ZKHIMWLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isoleucyl-Arginyl-Prolyl-Valyl-Glutamine (C112 Peptide): Baseline Identity and Procurement Profile for the Bonito-Derived ACE Inhibitory Pentapeptide


Isoleucyl-arginyl-prolyl-valyl-glutamine (CAS 148162-36-1), also designated C112 peptide or IRPVQ, is a synthetic pentapeptide angiotensin I-converting enzyme (ACE) inhibitor originally isolated from bonito (Katsuwonus pelamis) intestine . With a molecular formula of C₂₇H₄₉N₉O₇ and a molecular weight of 611.73 Da, this compound belongs to the class of food-protein-derived antihypertensive peptides and exhibits an in vitro ACE IC₅₀ of 1.4 μM . It is commercially available as a lyophilized powder with HPLC purity ≥97.2% and is supplied with a TFA counterion from the purification process . Unlike the more abundant milk-derived tripeptides IPP and VPP, IRPVQ originates from a marine source and possesses a distinct N-terminal Ile-Arg-Pro pharmacophore that confers a unique ACE-mediated activation mechanism .

Why ACE Inhibitory Peptide Substitution Is Not Interchangeable: Sequence-Specific Potency and Mechanism Dictate Isoleucyl-Arginyl-Prolyl-Valyl-Glutamine Selection


ACE inhibitory peptides cannot be treated as a fungible commodity class. Within the single study that isolated C112 alongside three other bonito-derived peptides (C105, C107, C111), IC₅₀ values spanned 82 μM to 1.4 μM — a 58.6-fold potency range arising solely from amino acid sequence variation . More critically, the mechanism of ACE inhibition is not uniform: C105, C107, and C111 depend on their C-terminal residues for activity, whereas C112 uniquely functions as a pro-drug — ACE itself cleaves the C-terminal Val-Gln dipeptide from IRPVQ to release the active N-terminal tripeptide Ile-Arg-Pro (IRP, IC₅₀ = 1.8 μM), which then inhibits the enzyme . This means that even peptides with comparable primary IC₅₀ values may exhibit divergent inhibition kinetics, susceptibility to proteolytic degradation, and in vivo pharmacodynamics . Substituting IRPVQ with a generic 'ACE inhibitory peptide' of similar in vitro potency therefore risks selecting a compound with a fundamentally different activation pathway, unrecognized degradation liabilities, and unvalidated in vivo efficacy.

Quantitative Evidence Guide: Measured Differentiation of Isoleucyl-Arginyl-Prolyl-Valyl-Glutamine (C112) Against Closest Analogs and In-Class Alternatives


C112 Exhibits 56- to 59-Fold Superior ACE Inhibitory Potency Versus Co-Isolated Bonito Peptides C105 and C107 in the Same Assay System

In the seminal isolation study by Matsumura et al. (1993), four ACE inhibitory peptides were simultaneously purified from bonito bowels and their IC₅₀ values were measured under identical assay conditions using synthetic peptides. C112 (IRPVQ) achieved an IC₅₀ of 1.4 μM, making it 58.6-fold more potent than C105 (SVAKLEK, IC₅₀ = 82 μM) and 56.4-fold more potent than C107 (ALPHA, IC₅₀ = 79 μM). Against the closest structural analog C111 (GVYPHK, IC₅₀ = 1.6 μM), C112 holds a modest but measurable 1.14-fold potency advantage . This head-to-head comparison within a single study eliminates inter-laboratory assay variability as a confounding factor.

ACE inhibition antihypertensive peptide bonito-derived peptide IC50 comparison

C112 Possesses a Unique ACE-Mediated Pro-Drug Activation Mechanism Not Shared by Co-Isolated Bonito Peptides C105, C107, or C111

The Matsumura et al. (1993) study explicitly identified a mechanistic dichotomy among the four bonito ACE inhibitory peptides. For C105, C107, and C111, the carboxyl-terminal amino acid residues were essential for ACE inhibition. In contrast, C112 was found to operate through a fundamentally different pathway: ACE itself cleaves the C-terminal Val-Gln dipeptide from IRPVQ, generating the N-terminal tripeptide Ile-Arg-Pro (IRP), which then serves as the actual inhibitory species. This was confirmed by the independent isolation and characterization of IRP from bonito bowels autolysate, which demonstrated an IC₅₀ of 1.8 μM — comparable to the parent C112 IC₅₀ of 1.4 μM . The pro-drug mechanism means that C112's inhibitory activity is generated at the site of ACE expression and is intrinsically coupled to the enzyme's catalytic turnover, a property absent in C105, C107, and C111.

pro-drug activation ACE substrate structure-activity relationship IRP pharmacophore

C112 Demonstrates 3.7-Fold and 6.5-Fold Greater ACE Inhibitory Potency Than the Benchmark Milk-Derived Tripeptides IPP and VPP, Respectively

The milk casein-derived tripeptides Ile-Pro-Pro (IPP) and Val-Pro-Pro (VPP) are among the most extensively studied food-derived ACE inhibitory peptides and serve as industry benchmarks due to their commercialization in functional foods. Pan et al. (2005) reported IC₅₀ values of 5.15 ± 0.17 μM for IPP and 9.13 ± 0.21 μM for VPP using purified synthetic peptides in a standardized ACE inhibition assay . C112 (IRPVQ), with an IC₅₀ of 1.4 μM , is therefore 3.7-fold more potent than IPP and 6.5-fold more potent than VPP. While these values derive from different studies (cross-study comparison), both used synthetic peptides and the widely adopted Cushman and Cheung spectrophotometric ACE assay method, supporting meaningful quantitative comparison.

milk-derived peptide IPP VPP lactotripeptide cross-study potency comparison

C112 Is One of the Few Food-Derived ACE Inhibitory Peptides with Directly Demonstrated Oral Antihypertensive Efficacy in a Spontaneously Hypertensive Rat Model

Many food-derived ACE inhibitory peptides show potent in vitro activity but fail to demonstrate in vivo efficacy after oral administration due to gastrointestinal degradation, poor absorption, or rapid clearance. Karaki et al. (1993) directly tested C111 and C112 in both Sprague-Dawley rats and spontaneously hypertensive rats (SHR). Oral administration of C112 at 500 mg/kg inhibited the pressor response to intravenously administered angiotensin I in Sprague-Dawley rats, and at 100–200 mg/kg produced measurable depressor effects in SHR . This in vivo validation, conducted contemporaneously with the peptide's isolation, places C112 in a select group of food-derived ACE inhibitory peptides with confirmed oral bioavailability and pharmacodynamic effect. No comparable in vivo oral efficacy data exist for C105 or C107, and the milk-derived IPP/VPP peptides required separate and later studies to establish their in vivo profiles .

in vivo efficacy spontaneously hypertensive rat oral administration blood pressure reduction

The Active Pharmacophore IRP (Ile-Arg-Pro) Is Independently Validated with Comparable Potency, Enabling Fragment-Based SAR Studies Distinct from Intact C112

The N-terminal tripeptide IRP (Ile-Arg-Pro, CAS 149756-66-1) was independently isolated from bonito bowels autolysate and confirmed as a bona fide ACE inhibitor with an IC₅₀ of 1.8 μM . This value is comparable to the parent C112 pentapeptide IC₅₀ of 1.4 μM , supporting the hypothesis that IRP is the minimal pharmacophore responsible for ACE inhibition. Among six autolysate-derived peptides in the same study, Leu-Arg-Pro (LRP) showed the highest potency (IC₅₀ = 1.0 μM), but IRP is the specific pharmacophore generated from C112 via ACE-mediated cleavage, establishing a direct structure-mechanism link that LRP cannot claim. The commercial availability of both C112 and the IRP fragment (MW 384.48 Da vs. 611.73 Da) enables comparative structure-activity relationship (SAR) studies to dissect the contribution of the C-terminal Val-Gln extension to solubility, stability, and ACE recognition .

IRP tripeptide pharmacophore mapping fragment-based drug design SAR studies

High-Value Application Scenarios for Isoleucyl-Arginyl-Prolyl-Valyl-Glutamine (C112) Based on Verified Differentiation Evidence


Reference Standard for ACE Inhibitor Screening Cascades Requiring a Mid-Potency Peptide Positive Control with Known In Vivo Correlate

C112 (IC₅₀ = 1.4 μM) occupies a strategically valuable potency niche between ultra-potent synthetic ACE inhibitors (e.g., captopril, IC₅₀ ~0.022 μM) and weakly active food-derived peptides (e.g., C105, IC₅₀ = 82 μM). This makes it an ideal positive control for screening natural product libraries or hydrolysate fractions where extremely potent inhibitors would saturate the assay and weak inhibitors would escape detection. Unlike IPP and VPP, C112 has directly demonstrated oral in vivo efficacy in the SHR model , allowing the same compound to serve as a bridge standard between in vitro screening and in vivo efficacy studies. Its commercial availability at ≥97.2% HPLC purity from synthetic sources ensures batch-to-batch reproducibility for longitudinal studies.

Mechanistic Probe for ACE Substrate-Coupled Pro-Drug Activation and Protease-Dependent Inhibitor Generation Studies

C112 is uniquely suited for investigations of ACE's dual role as both drug target and drug-activating enzyme. The established pathway — ACE cleaves the C-terminal Val-Gln dipeptide from IRPVQ to generate the active IRP inhibitor — provides a tractable experimental system for studying substrate-coupled inhibition kinetics, pro-drug design principles, and the spatial coupling of inhibitor generation to the enzyme's catalytic site . No other peptide among the bonito-derived series (C105, C107, C111) offers this mechanistic feature, as their activity depends on intact C-terminal residues rather than ACE-mediated activation. Researchers can quantify both substrate depletion (IRPVQ) and product formation (IRP) by HPLC or mass spectrometry to derive kinetic parameters for the coupled activation-inhibition process.

Two-Component Pharmacophore Toolkit for Fragment-Based ACE Inhibitor Optimization Using C112 and the IRP Tripeptide

Investigators pursuing structure-based optimization of peptide ACE inhibitors can procure both C112 (CAS 148162-36-1, MW 611.73) and its validated active pharmacophore IRP (CAS 149756-66-1, MW 384.48, IC₅₀ = 1.8 μM) as a matched pair . The IRP tripeptide serves as the minimal inhibitory fragment for co-crystallization or molecular docking studies targeting ACE active-site residues Lys511, His513, Tyr520, and Tyr523, while the full-length C112 pentapeptide enables investigation of how the C-terminal Val-Gln extension modulates solubility (calculated pI = 9.75), recognition by ACE, and susceptibility to non-ACE proteases. This paired approach is not feasible with any other bonito-derived ACE inhibitory peptide family.

Bioactive Peptide Quantification Standard for Functional Food and Nutraceutical Quality Control Assays Targeting Marine-Derived Antihypertensives

The functional food industry increasingly requires validated analytical standards for quantifying bioactive peptides in hydrolysates, fermented products, and nutraceutical formulations. C112, as a well-characterized marine-derived ACE inhibitory peptide with a defined HPLC retention profile, monoisotopic mass (611.3755 Da), and established purification history via gel filtration chromatography, ion-exchange chromatography, and reverse-phase HPLC , can serve as a system suitability standard for LC-MS/MS methods targeting antihypertensive peptides in fish protein hydrolysates and marine functional food ingredients. Its differentiation from the more commonly used milk-derived IPP/VPP standards enables orthogonal method validation and reduces the risk of co-elution interference in complex marine matrices.

Quote Request

Request a Quote for Isoleucyl-arginyl-prolyl-valyl-glutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.